ML323
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ML323は、ユビキチン特異的ペプチダーゼ1(USP1)とユビキチン関連因子1(UAF1)複合体を標的とする新規低分子阻害剤です。 この化合物は、脱ユビキチン化プロセスに対する強力な阻害効果により注目を集めており、DNA損傷応答や癌の進行など、さまざまな細胞経路において重要な役割を果たしています .
科学的研究の応用
Cancer Research: ML323 has shown promising anticancer activity by inducing cell cycle arrest, apoptosis, and autophagy in various cancer cell lines, including esophageal squamous cell carcinoma and ovarian cancer
DNA Damage Response: The compound has been used to study the role of deubiquitination in the DNA damage response, particularly in the translesion synthesis and Fanconi anemia pathways.
Drug Sensitization: This compound has been found to potentiate the cytotoxicity of DNA-damaging agents like cisplatin, making it a valuable tool for enhancing the efficacy of chemotherapy
生化学分析
Biochemical Properties
ML323 is a potent and reversible inhibitor of USP1-UAF1, a deubiquitinase complex that removes ubiquitin from FANCD2 and PCNA . It exhibits excellent selectivity towards USP1-UAF1, with an IC50 of 76 nM in a Ub-Rho assay . This compound has been shown to increase the endogenous monoubiquitination levels of both PCNA and FANCD2, two known cellular targets of USP1-UAF1 .
Cellular Effects
This compound has been found to impede cell viability and colony formation in various cancer cells, including esophageal squamous cell carcinoma (ESCC) cells . It blocks cells at the G0/G1 phase, reduces the protein level of c-Myc, cyclin D1, CDK4, and CDK6, and triggers DNA damage and active p53 . This compound induces apoptosis by p53-Noxa and stimulates protective autophagy .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the deubiquitinase activity of USP1-UAF1, leading to increased ubiquitination of its substrates, PCNA and FANCD2 . This inhibition disrupts the DNA damage response, leading to DNA damage, cell cycle arrest, and apoptosis .
Dosage Effects in Animal Models
In animal models, this compound has been shown to promote fracture healing in nonunion rats, suggesting potential therapeutic applications
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway, where it inhibits the deubiquitinase activity of USP1-UAF1 . This affects the stability of proteins such as PCNA and FANCD2, which are involved in DNA repair and replication .
Subcellular Localization
Given its role as a USP1-UAF1 inhibitor, it is likely to be found in the nucleus where it can interact with its target proteins, PCNA and FANCD2 .
準備方法
合成経路と反応条件
ML323は、複数段階の化学プロセスを経て合成されます。 反応条件は通常、有機溶媒、触媒、および制御された温度設定の使用を含み、高収率と純度が確保されます .
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、この化合物は、標準的な有機合成技術を使用して研究室で生産されています。 合成プロセスのスケーラビリティにより、研究および潜在的な治療用途に十分な量でthis compoundを生産することができます .
化学反応の分析
反応の種類
ML323は、主に脱ユビキチン化阻害反応を起こします。これは、USP1-UAF1複合体と相互作用し、標的タンパク質からのユビキチンの除去を防ぎます。 この阻害は、ユビキチン化タンパク質の蓄積につながり、さまざまな細胞プロセスに影響を与える可能性があります .
一般的な試薬と条件
This compoundを含む反応には、通常、USP1-UAF1複合体とユビキチン化基質の存在が必要です。 これらの反応の条件には、生理学的pH、適切な緩衝液系、および細胞環境を模倣するための制御された温度が含まれます .
生成される主な生成物
This compoundとUSP1-UAF1複合体の反応から生成される主な生成物は、脱ユビキチン化の阻害です。 これは、ユビキチン化タンパク質の安定化をもたらし、細胞周期停止、アポトーシス、DNA損傷剤に対する感度上昇など、さまざまなダウンストリーム効果につながる可能性があります .
科学研究への応用
作用機序
ML323は、USP1-UAF1脱ユビキチン化酵素複合体を選択的に阻害することにより、その効果を発揮します。この阻害は、標的タンパク質からのユビキチンの除去を防ぎ、ユビキチン化タンパク質の蓄積につながります。これらのタンパク質の安定化は、DNA損傷修復、細胞周期制御、アポトーシスなど、さまざまな細胞応答を誘発する可能性があります。 This compoundの分子標的は、DNA修復プロセスに不可欠な増殖細胞核抗原(PCNA)とファルコーニ貧血相補群D2(FANCD2)を含みます .
類似化合物との比較
ML323は、USP1-UAF1複合体の選択的阻害においてユニークです。その他の類似化合物には、以下のようなものがあります。
P005091: 抗癌活性を持つユビキチン特異的プロテアーゼ7(USP7)の選択的阻害剤.
OTUB1/USP8-IN-1: 非小細胞肺癌の研究で使用される、OTUB1とUSP8の強力な阻害剤.
USP7/USP47阻害剤: 潜在的な抗癌効果を持つ、USP7とUSP47の選択的阻害剤.
これらの化合物と比較して、this compoundはUSP1-UAF1複合体に対してより高い選択性と効力を示し、脱ユビキチン化とそのさまざまな細胞プロセスにおける役割を研究するための貴重なツールとなっています .
生物活性
ML-323 is a potent and selective allosteric inhibitor of the USP1-UAF1 deubiquitinase complex, which plays a crucial role in the DNA damage response. This article provides an overview of the biological activity of ML-323, including its mechanism of action, biochemical properties, and implications for cancer therapy.
Overview of USP1-UAF1 Complex
The USP1 (Ubiquitin-Specific Protease 1) and UAF1 (USP1-Associated Factor 1) complex is involved in the regulation of protein ubiquitination, a post-translational modification that influences various cellular processes, including DNA repair. The inhibition of this complex has been linked to enhanced sensitivity to DNA-damaging agents such as cisplatin, making it a target for therapeutic intervention in cancer treatment.
ML-323 exhibits a reversible inhibitory effect on USP1-UAF1 with an IC50 value of approximately 76 nM . It operates through an allosteric mechanism, binding outside the active site and inducing conformational changes that inhibit the enzyme's catalytic activity. This binding results in the displacement of critical structural elements within USP1, thereby reducing its ability to deubiquitinate substrates like PCNA (Proliferating Cell Nuclear Antigen) and FANCD2 (Fanconi Anemia Group D2 protein) .
Key Interactions
- Binding Site : ML-323 binds to a site that overlaps with the substrate-binding region, necessitating significant rearrangement of the enzyme structure to accommodate the inhibitor .
- Structural Changes : The binding induces conformational changes that hinder substrate access to the active site, effectively reducing USP1's deubiquitination activity .
In Vitro Studies
In vitro experiments have demonstrated that ML-323 significantly enhances the cytotoxic effects of cisplatin in various cancer cell lines, including non-small cell lung cancer (NSCLC) H596 cells and U2OS osteosarcoma cells. This enhancement is attributed to ML-323's ability to inhibit deubiquitination processes that facilitate DNA repair mechanisms .
Table 1: In Vitro Efficacy of ML-323
Cell Line | IC50 (ML-323) | Effect on Cisplatin Sensitivity |
---|---|---|
H596 | 76 nM | Increased sensitivity |
U2OS | 174 nM | Increased sensitivity |
Pharmacokinetics and Selectivity
ML-323 has shown promising pharmacokinetic properties suitable for further development. Its selectivity profile indicates minimal off-target effects on other deubiquitinating enzymes, making it a valuable tool for investigating USP1 biology .
Table 2: Selectivity Profile of ML-323
Enzyme | IC50 (nM) |
---|---|
USP1-UAF1 | 76 |
Other DUBs | >1000 |
DeSUMOylases | >1000 |
Unrelated Proteases | >1000 |
Case Studies and Applications
While specific clinical trials involving ML-323 have not yet been reported, its use in preclinical studies highlights its potential as an adjunct therapy in overcoming drug resistance in cancers treated with DNA-damaging agents.
Case Study: Enhanced Efficacy with Cisplatin
In a study conducted on H596 cells, ML-323 was shown to potentiate cisplatin-induced cytotoxicity by inhibiting USP1-UAF1-mediated deubiquitination, leading to increased levels of monoubiquitinated PCNA and FANCD2. This suggests that targeting the USP1-UAF1 complex can effectively disrupt DNA repair pathways in cancer cells .
特性
IUPAC Name |
5-methyl-2-(2-propan-2-ylphenyl)-N-[[4-(triazol-1-yl)phenyl]methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-16(2)20-6-4-5-7-21(20)23-24-14-17(3)22(27-23)25-15-18-8-10-19(11-9-18)29-13-12-26-28-29/h4-14,16H,15H2,1-3H3,(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIRVWPJNKZOSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NCC2=CC=C(C=C2)N3C=CN=N3)C4=CC=CC=C4C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1572414-83-5 |
Source
|
Record name | 1572414-83-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。